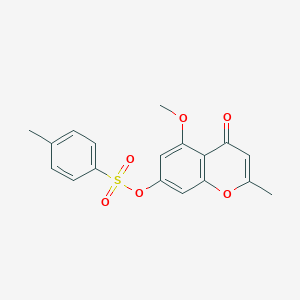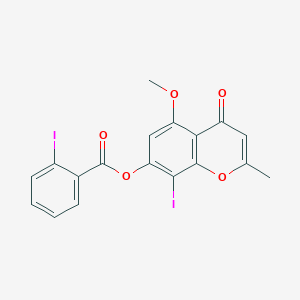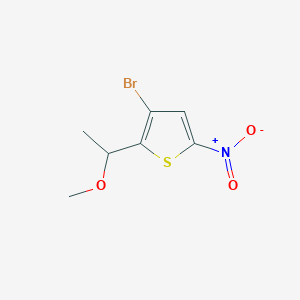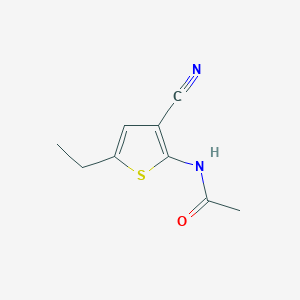![molecular formula C14H10O3S2 B303386 Spiro[1,3-dithiane-2,8'-cyclobuta[b]chromene]-1',2'-dione](/img/structure/B303386.png)
Spiro[1,3-dithiane-2,8'-cyclobuta[b]chromene]-1',2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione typically involves multi-step reactions. One common method includes the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes and chalcones in the presence of proline or thioproline . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of spiro compounds, including spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione, may involve the use of advanced catalytic systems and continuous flow reactors to optimize yield and efficiency. The use of organocatalysts such as N-heterocyclic carbenes, phosphines, and amine bases has been reported to facilitate the synthesis of these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of spiro compounds include diazo ketoesters, nitroalkenes, and chalcones. The reaction conditions often involve the use of Rh(III) catalysts for annulation reactions, which proceed via twofold C-H activation followed by unusual [3+3] and [4+2] annulation .
Major Products Formed
The major products formed from the reactions of spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione depend on the specific reaction pathway and reagents used. For example, the Rh(III)-catalyzed annulation of 3-aryl-2H-benzo[b][1,4]oxazines with diazo ketoesters can yield spiropyrans .
Scientific Research Applications
Mechanism of Action
The mechanism of action of spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione involves its ability to undergo isomerization in response to external stimuli such as light, temperature, and pH. This isomerization can lead to changes in the compound’s properties, making it useful in applications such as sensing and photopharmacology . The molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione stands out due to its specific structural features and the presence of both benzo and dithiane moieties
Properties
Molecular Formula |
C14H10O3S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
spiro[1,3-dithiane-2,8//'-cyclobuta[b]chromene]-1//',2//'-dione |
InChI |
InChI=1S/C14H10O3S2/c15-11-10-13(12(11)16)17-9-5-2-1-4-8(9)14(10)18-6-3-7-19-14/h1-2,4-5H,3,6-7H2 |
InChI Key |
QSIHCZUQJSOGLK-UHFFFAOYSA-N |
SMILES |
C1CSC2(C3=CC=CC=C3OC4=C2C(=O)C4=O)SC1 |
Canonical SMILES |
C1CSC2(C3=CC=CC=C3OC4=C2C(=O)C4=O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)




![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide](/img/structure/B303318.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)

